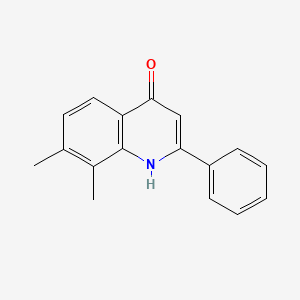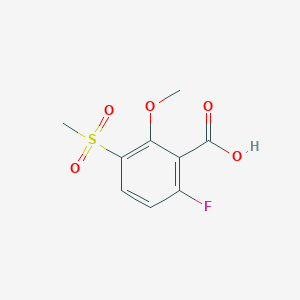
3-(2-Chlorophenyl)-1,2,5-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-1,2,5-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a 2-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-1,2,5-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Cyclization Reactions: Catalysts such as acids or bases are used to facilitate cyclization reactions, often under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-1,2,5-oxadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-1,2,5-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in its anticonvulsant activity, the compound interacts with neuronal voltage-sensitive sodium channels and L-type calcium channels, modulating their activity and reducing neuronal excitability . This interaction helps in the management of epilepsy and neuropathic pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Chlorophenyl)-1,2,5-oxadiazole: Similar in structure but with the chlorine atom at the meta position.
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides: These compounds share the 2-chlorophenyl group but have different heterocyclic cores.
2,3-Benzodiazepine derivatives: These compounds have similar pharmacological activities but different core structures.
Uniqueness
3-(2-Chlorophenyl)-1,2,5-oxadiazole is unique due to its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Propriétés
Formule moléculaire |
C8H5ClN2O |
|---|---|
Poids moléculaire |
180.59 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-1,2,5-oxadiazole |
InChI |
InChI=1S/C8H5ClN2O/c9-7-4-2-1-3-6(7)8-5-10-12-11-8/h1-5H |
Clé InChI |
VLBQOZVHZFGVQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NON=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6-bromo-3H-imidazo[4,5-b]pyridine Hydrochloride](/img/structure/B13709714.png)

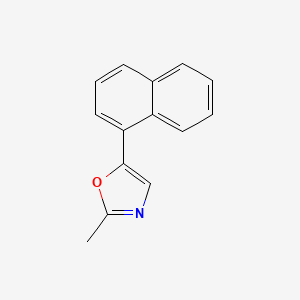

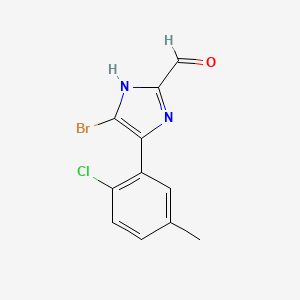
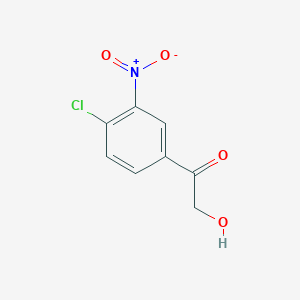
![2-Bromo-4-[(3,3-difluoro-1-azetidinyl)methyl]pyridine](/img/structure/B13709743.png)
![5-[5-(Ethoxycarbonyl)-1H-3-pyrrolyl]pentanoic Acid](/img/structure/B13709751.png)
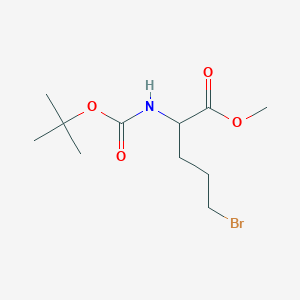
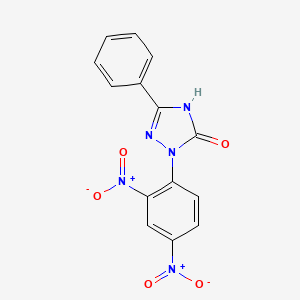
![2-Methylthieno[3,2-B]pyridine-5,7-diol](/img/structure/B13709768.png)
